
UDP-N-acetyl-alpha-D-galactosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-alpha-D-galactosamine(2-) is a UDP-N-acetyl-D-galactosamine(2-) in which the anomeric centre of the galactosamine moiety has alpha-configuration; major species at pH 7.3. It is an UDP-N-acetyl-D-galactosamine(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an this compound.
Aplicaciones Científicas De Investigación
Role in Glycosylation
UDP-N-acetyl-alpha-D-galactosamine serves as a donor substrate for polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), enzymes responsible for initiating O-glycosylation. This process is vital for the formation of mucin-type O-glycans, which are crucial for various cellular functions.
Table 1: GalNAc-T Enzymes and Their Substrate Specificities
The initiation of O-glycosylation involves the transfer of N-acetylgalactosamine to serine or threonine residues on target proteins, influencing their stability and function.
Implications in Disease Mechanisms
This compound has been implicated in several pathological conditions due to its role in glycosylation. For example, mutations in the GALNT3 gene, which encodes a GalNAc-T enzyme, have been linked to familial tumoral calcinosis (TC). In TC patients, inadequate production of fibroblast growth factor 23 (FGF23) due to GALNT3 mutations leads to disrupted phosphate metabolism and ectopic calcifications .
Case Study: Familial Tumoral Calcinosis
- Objective : Investigate the relationship between GALNT3 mutations and FGF23 production.
- Findings : Patients with GALNT3 mutations exhibited high serum phosphate levels and normal or elevated vitamin D concentrations. The study concluded that GALNT3 inactivation results in inadequate FGF23 production, contributing to TC pathology .
Therapeutic Applications
The understanding of this compound's role in glycosylation has opened avenues for therapeutic interventions. Modulating O-glycosylation processes could lead to novel treatments for diseases characterized by aberrant glycosylation patterns.
Potential Therapeutics
- Cancer Treatment : Targeting specific GalNAc-Ts may enhance the efficacy of immunotherapies by altering glycan structures on tumor cells, making them more recognizable to immune cells .
- Metabolic Disorders : Therapies aimed at correcting glycosylation defects associated with metabolic disorders could improve patient outcomes .
Análisis De Reacciones Químicas
Role in O-Glycosylation Pathways
UDP-GalNAc serves as the donor substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) , which initiate mucin-type O-glycosylation:
UDP GalNAc polypeptide Ser Thr →UDP GalNAc 1 O Ser Thr Tn antigen
This reaction is the first step in O-glycan biosynthesis and is critical for cellular adhesion, signaling, and cancer progression .
Enzyme-Substrate Specificity
Subcellular Localization and Regulation
Immunoelectron microscopy studies confirm that ppGalNAc-Ts localize to the cis-Golgi apparatus in secretory cells (e.g., porcine submaxillary glands). This compartmentalization ensures proper initiation of O-glycosylation before further processing in the medial/trans Golgi .
Factors influencing UDP-GalNAc utilization :
-
Enzyme isoforms : 20+ ppGalNAc-T isoforms with varying peptide substrate preferences.
-
Cellular demand : Elevated UDP-GalNAc consumption in cancer cells correlates with Tn antigen expression .
Biological and Clinical Implications
Aberrant UDP-GalNAc metabolism is implicated in:
Propiedades
Fórmula molecular |
C17H25N3O17P2-2 |
---|---|
Peso molecular |
605.3 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 |
Clave InChI |
LFTYTUAZOPRMMI-NESSUJCYSA-L |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.